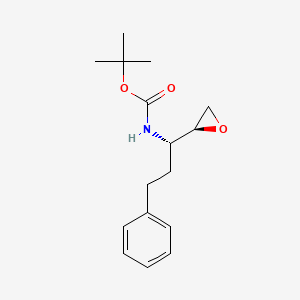

赤藓红-N-Boc-L-均苯丙氨酸环氧化物

货号 B2545975

CAS 编号:

799559-75-4

分子量: 277.364

InChI 键: QBDJHEUSBYIOGK-UONOGXRCSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

现货

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

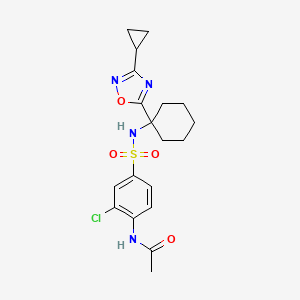

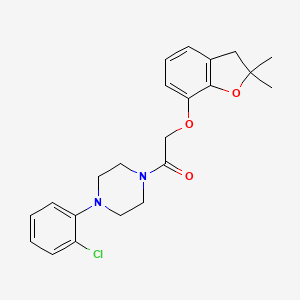

描述

Erythro-N-Boc-L-homophenylalanine epoxide is a chemical compound with the CAS Number: 799559-75-4 . It has a molecular weight of 277.36 and its IUPAC name is 4,5-anhydro-3-[(tert-butoxycarbonyl)amino]-1,2,3-trideoxy-1-phenyl-D-erythro-pentitol .

Molecular Structure Analysis

The InChI code for erythro-N-Boc-L-homophenylalanine epoxide is 1S/C16H23NO3/c1-16(2,3)20-15(18)17-13(14-11-19-14)10-9-12-7-5-4-6-8-12/h4-8,13-14H,9-11H2,1-3H3, (H,17,18)/t13-,14+/m0/s1 . This code represents the molecular structure of the compound.Physical And Chemical Properties Analysis

Erythro-N-Boc-L-homophenylalanine epoxide is a white powder . It has a melting point of 74-80°C . The compound should be stored at temperatures between 0-8°C .科学研究应用

- Erythro-N-Boc-L-homophenylalanine epoxide is utilized in proteomics studies. Researchers employ it to investigate protein structures, functions, and interactions. Its reactivity with amino acid residues allows for selective modification of proteins, aiding in the identification and characterization of protein targets .

- As an epoxide, this compound can act as an enzyme inhibitor. Researchers explore its effects on specific enzymes, inhibiting their activity. By understanding enzyme inhibition mechanisms, scientists gain insights into disease pathways and drug development .

- Erythro-N-Boc-L-homophenylalanine epoxide serves as a valuable tool in chemical biology. It enables the study of enzyme-substrate interactions, substrate specificity, and enzyme kinetics. Medicinal chemists also investigate its potential as a scaffold for designing enzyme inhibitors or modulators .

- This compound finds application in peptide synthesis. Its Boc (tert-butoxycarbonyl) protecting group ensures controlled amino acid coupling during solid-phase peptide synthesis. Researchers use it to construct complex peptides and peptidomimetics .

- Erythro-N-Boc-L-homophenylalanine epoxide possesses a chiral center, making it useful for asymmetric synthesis. Chemists exploit its stereochemistry to create enantiomerically pure compounds. It participates in asymmetric catalysis reactions, contributing to the synthesis of bioactive molecules .

- Scientists employ this compound as a chemical probe to validate biological targets. By selectively modifying proteins or enzymes, they assess their roles in cellular processes. This approach aids in target identification and validation for drug discovery .

Proteomics Research

Enzyme Inhibition Studies

Chemical Biology and Medicinal Chemistry

Peptide Synthesis and Solid-Phase Chemistry

Chiral Synthesis and Asymmetric Catalysis

Chemical Biology Probes and Target Validation

安全和危害

未来方向

属性

IUPAC Name |

tert-butyl N-[(1S)-1-[(2S)-oxiran-2-yl]-3-phenylpropyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO3/c1-16(2,3)20-15(18)17-13(14-11-19-14)10-9-12-7-5-4-6-8-12/h4-8,13-14H,9-11H2,1-3H3,(H,17,18)/t13-,14+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBDJHEUSBYIOGK-UONOGXRCSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCC1=CC=CC=C1)C2CO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CCC1=CC=CC=C1)[C@H]2CO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

erythro-N-Boc-L-homophenylalanine epoxide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

最多查看

![(4Z)-4-benzylidene-2-[(2,4-dichlorophenyl)methoxy]isoquinoline-1,3-dione](/img/structure/B2545892.png)

![3-(4-fluorophenyl)-N-(3-methoxyphenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2545899.png)

![N-(4-methoxyphenyl)-2-(2-methyl-6-(3-methylbenzyl)-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2545903.png)

![(3-{[(5-fluoro-2-methylphenyl)amino]carbonyl}-8-methyl-2-oxo-2H-pyrano[2,3-c]pyridin-5-yl)methyl propionate](/img/structure/B2545908.png)

![1-(5-chloro-2-methoxyphenyl)-4-[1-(3-methylbenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2545912.png)

![4-(piperidin-1-ylmethyl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one](/img/structure/B2545914.png)

![2-(1,3-dimethyl-2,4-dioxo-7-thiophen-2-ylpyrimido[4,5-d]pyrimidin-5-yl)sulfanyl-N-(3-methylphenyl)acetamide](/img/structure/B2545915.png)